5-Azidopentyl methanesulfonate
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Overview
Description
5-Azidopentyl methanesulfonate is an organic compound with the molecular formula C6H13N3O3S and a molecular weight of 207.251 g/mol It is characterized by the presence of an azido group (-N3) and a methanesulfonate ester group (-OSO2CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Azidopentyl methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 5-bromopentyl methanesulfonate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Azidopentyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine group.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted pentyl methanesulfonates.
Reduction: 5-Aminopentyl methanesulfonate.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
5-Azidopentyl methanesulfonate has several applications in scientific research:
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-azidopentyl methanesulfonate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and materials science .
Comparison with Similar Compounds
Similar Compounds
5-Bromopentyl methanesulfonate: Similar structure but with a bromine atom instead of an azido group.
5-Aminopentyl methanesulfonate: The reduced form of 5-azidopentyl methanesulfonate.
Pentyl methanesulfonate: Lacks the azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in synthetic chemistry and bioconjugation applications .
Properties
IUPAC Name |
5-azidopentyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3S/c1-13(10,11)12-6-4-2-3-5-8-9-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVHFUSMTKLTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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